

Chlorsulfuron: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Chlorsulfuron

Cat. No.: B1668881

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **Chlorsulfuron**. The information is curated to support research, scientific, and drug development applications.

Core Chemical Properties and Data

Chlorsulfuron, a potent sulfonylurea herbicide, is recognized for its selective control of broadleaf weeds and some grasses.^[1] Its chemical and physical properties are pivotal to its environmental fate and herbicidal efficacy.

CAS Number: 64902-72-3^[2]

Table 1: Chemical and Physical Properties of **Chlorsulfuron**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ ClN ₅ O ₄ S	[2]
Molecular Weight	357.77 g/mol	[3][4]
Appearance	White crystalline solid	
Melting Point	173 - 178 °C	
Decomposition Temperature	192 °C	
Water Solubility	pH dependent: 60 - 125 mg/L (pH 5), 7,000 - 27,900 mg/L (pH 7) at 25 °C	
pKa	3.4	
Log P (Octanol/Water Partition Coefficient)	-0.99 (pH dependent)	
Vapor Pressure	2.25 x 10 ⁻¹¹ mm Hg at 25 °C	
Density	1.48 g/cm ³	

Synthesis of Chlorsulfuron

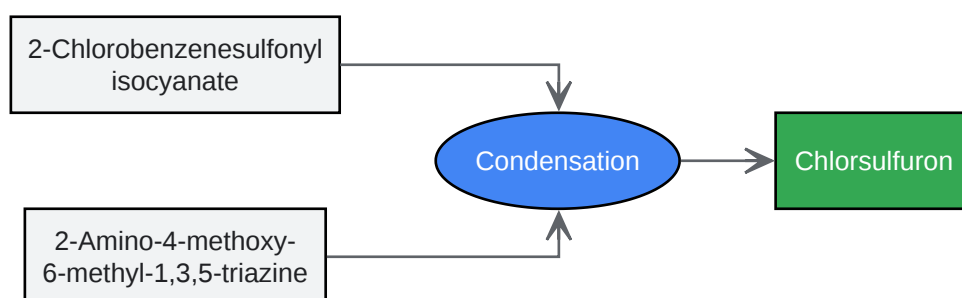
The synthesis of **Chlorsulfuron** typically involves the condensation of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of **Chlorsulfuron** is outlined below. Specific reaction conditions such as solvent, temperature, and reaction time may be optimized for yield and purity.

- **Preparation of 2-Chlorobenzenesulfonyl Isocyanate:** This intermediate is often prepared by reacting 2-chlorobenzenesulfonamide with phosgene or a phosgene equivalent like triphosgene or diphosgene. Due to the hazardous nature of phosgene, alternative methods using trichloromethyl chloroformate have also been developed.

- **Condensation Reaction:** 2-Chlorobenzenesulfonyl isocyanate is then reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent, such as toluene. The reaction mixture is typically heated to facilitate the condensation.
- **Isolation and Purification:** After the reaction is complete, the solvent is removed, often under reduced pressure. The resulting crude **Chlorsulfuron** can then be purified by recrystallization from a suitable solvent to yield the final product.



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Figure 1. Synthesis of **Chlorsulfuron**.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

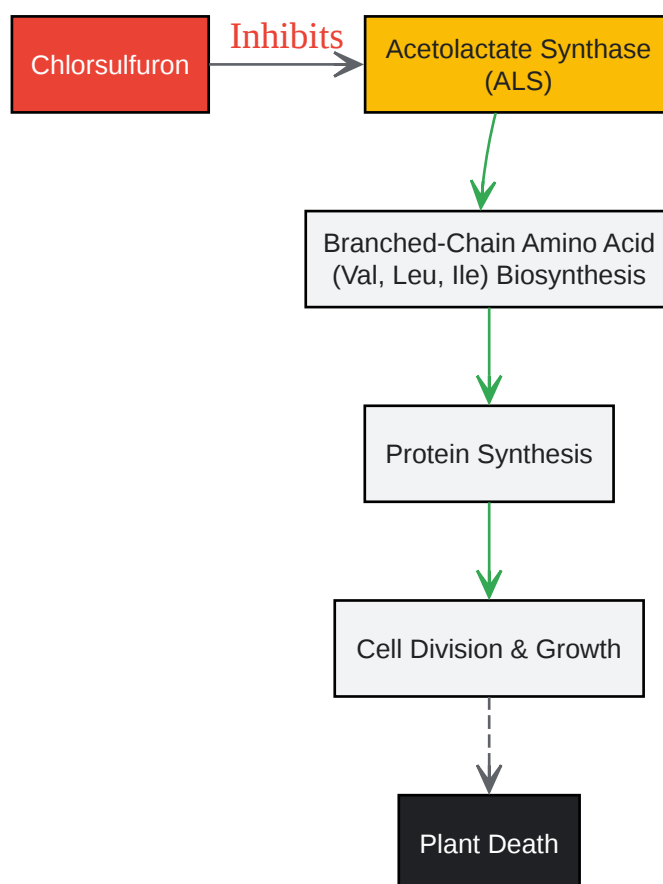
Chlorsulfuron's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals.

The inhibition of ALS disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants. **Chlorsulfuron** is a noncompetitive inhibitor with respect to the substrate pyruvate. The inhibition is characterized by a slow-binding, reversible mechanism that can lead to permanent inactivation of the enzyme.

Signaling Pathway Disruption

The primary signaling disruption caused by **Chlorsulfuron** is the depletion of essential branched-chain amino acids. This triggers a cascade of downstream effects, including the cessation of growth and development. Research on *Marchantia polymorpha* suggests that the

transcriptomic changes observed in plants treated with **Chlorsulfuron** are a direct result of ALS inhibition and the subsequent disruption of amino acid synthesis, rather than the activation of a general herbicide detoxification system.



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Figure 2. Mechanism of Action of **Chlorsulfuron**.

Experimental Protocols for Analysis

Analysis of Chlorsulfuron Residues in Soil by LC-MS/MS

This method is designed for the detection and quantification of **Chlorsulfuron** and its metabolites in soil samples.

a. Extraction:

- Soil samples are extracted using a solution of ammonium carbonate and acetonitrile.

- The extract is subjected to a dispersive solid-phase extraction (SPE) step using a strong anion exchange (SAX) material.
- The supernatant is further purified by passing it through a graphitized carbon SPE cartridge.

b. Analysis:

- The purified extract is concentrated and analyzed using reversed-phase liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS).
- **Chlorsulfuron** is typically detected using positive ion electrospray ionization.

c. Quantification:

- Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
- The limit of quantitation (LOQ) is typically around 1.0 µg/kg.

Bioassay for Chlorsulfuron Activity in Soil and Water

This bioassay utilizes the sensitivity of corn (*Zea mays* L.) to **Chlorsulfuron** to determine its presence and concentration.

a. Water Bioassay:

- Prepare a series of standard solutions of **Chlorsulfuron** in water at various concentrations.
- Germinate corn seeds and place them in the test solutions.
- After a set incubation period, measure the length of the primary root.
- A linear relationship between the logarithm of the **Chlorsulfuron** concentration and the primary root length can be established.

b. Soil Bioassay (Ca(OH)₂ Extraction):

- Extract soil samples with a Ca(OH)₂ solution. This method has been shown to be effective in extracting **Chlorsulfuron** for bioassay.

- Use the soil extract in the corn root bioassay as described above to determine the concentration of **Chlorsulfuron** in the soil.

In Vitro ALS Inhibition Assay

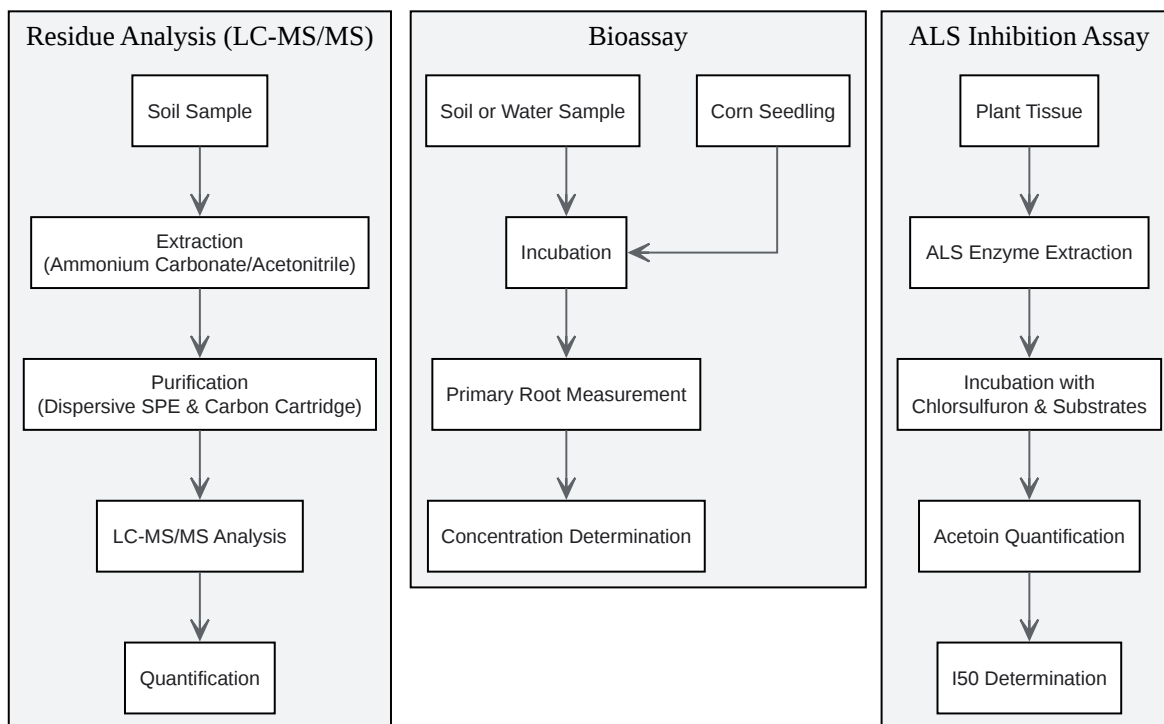
This assay measures the inhibitory effect of **Chlorsulfuron** on the ALS enzyme.

a. Enzyme Extraction:

- Extract ALS from a suitable plant source (e.g., etiolated pea or barley shoots) by homogenizing the tissue in a buffer solution.
- Partially purify the enzyme through centrifugation and ammonium sulfate precipitation.

b. Inhibition Assay:

- Incubate the partially purified ALS enzyme with its substrate (pyruvate) and cofactors (thiamine pyrophosphate, FAD, Mg^{2+}) in the presence of varying concentrations of **Chlorsulfuron**.
- The reaction product, acetolactate, is converted to acetoin by acidification and heating.
- Quantify the amount of acetoin colorimetrically after reaction with creatine and α -naphthol.
- Determine the I_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).



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Figure 3. Experimental Workflows for **Chlorsulfuron** Analysis.

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